油酸铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

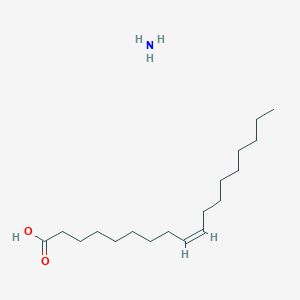

Ammonium oleate is a chemical compound with the molecular formula C18H37NO2. It is the ammonium salt of oleic acid, a monounsaturated fatty acid. Ammonium oleate appears as a yellow-brown paste with a weak odor of ammonia. It is soluble in water and slightly soluble in acetone . This compound is commonly used as a surfactant, emulsifying agent, and in the preparation of liquid crystals.

科学研究应用

Ammonium oleate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Utilized in the production of detergents, lubricants, and as a stabilizer in the manufacture of liquid crystals

安全和危害

未来方向

One of the most important areas of green chemistry is the application of environmentally friendly solvents in catalysis and synthesis . Room temperature ionic liquids (RTILs) are promising green solvent alternatives to the volatile organic solvents due to their ease of reuse, non-volatility, thermal stability, and ability to dissolve a variety of organic and organometallic compounds . This could potentially open up new avenues for the use of compounds like Ammonium oleate in green chemistry applications.

作用机制

Target of Action

Ammonium oleate, a type of soap salt, primarily targets dirt, stains, and oils on various surfaces . It is used as a cleaning agent due to its ability to dissolve fats (including grease), oils, and protein-based substances .

Mode of Action

This property enables it to effectively remove dirt and oils from surfaces. It is also used as a foaming agent in the production of porous ceramics .

Biochemical Pathways

These neutralizations generate heat, but less or far less than is generated by neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of ammonium oleate’s action is the removal of dirt, stains, and oils from surfaces . In the context of its use as a foaming agent, it contributes to the formation of porous structures in ceramics .

Action Environment

Ammonium oleate’s action can be influenced by environmental factors such as pH and temperature. As an acidic salt, it is generally soluble in water and gives a basic solution Its effectiveness as a cleaning agent may be affected by the hardness of the water, as hard water can reduce the solubility and cleaning power of soap salts

生化分析

Biochemical Properties

Ammonium oleate, like other carboxylates, can interact with various biomolecules. The oleate component of the compound, for instance, has been shown to have significant biological properties. It is the dominant storage adipose fatty acid in human populations, irrespective of diet and country of origin

Cellular Effects

Oleic acid, a component of ammonium oleate, has been shown to have protective effects against cardiovascular insulin resistance and inflammation . It also appears to influence cell function by preventing the activation of certain inflammatory pathways

Molecular Mechanism

The molecular mechanism of ammonium oleate is not well-understood. Oleic acid, a component of ammonium oleate, has been shown to interact with various biomolecules. For instance, it has been suggested to prevent the activation of certain inflammatory pathways

Temporal Effects in Laboratory Settings

The temporal effects of ammonium oleate in laboratory settings are not well-documented. The stability of oleic acid emulsions, a component of ammonium oleate, has been studied. These emulsions have been shown to be stable under various conditions

Metabolic Pathways

Oleic acid, a component of ammonium oleate, is a key player in human adipose tissue composition

Transport and Distribution

Ammonium transporters, which could potentially interact with ammonium oleate, have been studied in various organisms

Subcellular Localization

Ammonium transporters, which could potentially interact with ammonium oleate, have been shown to localize in specific cellular compartments

准备方法

Synthetic Routes and Reaction Conditions: Ammonium oleate can be synthesized by reacting oleic acid with ammonium hydroxide. The reaction typically involves dissolving oleic acid in ethanol and then adding ammonium hydroxide. The mixture is stirred and heated, followed by filtration and drying to obtain ammonium oleate .

Industrial Production Methods: In industrial settings, ammonium oleate is produced by neutralizing oleic acid with ammonia. This process involves the careful control of reaction conditions to ensure the complete conversion of oleic acid to ammonium oleate. The product is then purified and dried for use in various applications.

化学反应分析

Types of Reactions: Ammonium oleate primarily undergoes neutralization reactions due to its basic nature. It can react with acids to form oleic acid and ammonium salts. Additionally, it can participate in saponification reactions, where it reacts with strong bases to form soap and glycerol .

Common Reagents and Conditions:

Neutralization: Reacts with acids under mild conditions to form oleic acid.

Saponification: Reacts with strong bases like sodium hydroxide at elevated temperatures to produce soap.

Major Products:

Oleic Acid: Formed during neutralization reactions.

Soap and Glycerol: Produced during saponification reactions.

相似化合物的比较

Sodium Oleate: Another salt of oleic acid, commonly used as a surfactant and emulsifier.

Potassium Oleate: Similar to ammonium oleate but with potassium as the cation, used in soap making and as a surfactant.

Ammonium Stearate: The ammonium salt of stearic acid, used in cosmetics and as a stabilizer.

Uniqueness of Ammonium Oleate: Ammonium oleate is unique due to its specific combination of ammonium and oleate ions, which provides distinct properties such as a lower melting point and different solubility characteristics compared to its sodium and potassium counterparts. Its ability to form liquid crystals also sets it apart from other similar compounds .

属性

| { "Design of the Synthesis Pathway": "Ammonium oleate can be synthesized by the reaction between oleic acid and ammonium hydroxide.", "Starting Materials": ["Oleic acid", "Ammonium hydroxide"], "Reaction": [ "Mix oleic acid and ammonium hydroxide in a 1:1 molar ratio.", "Heat the mixture to 60-70°C and stir for 1-2 hours until a clear solution is obtained.", "Cool the solution to room temperature and allow it to stand for 24-48 hours to allow the formation of ammonium oleate.", "Filter the precipitated ammonium oleate and wash it with cold water to remove any impurities.", "Dry the product by placing it in a vacuum oven at 50-60°C until a constant weight is obtained." ] } | |

CAS 编号 |

544-60-5 |

分子式 |

C18H34O2.H3N C18H37NO2 |

分子量 |

299.5 g/mol |

IUPAC 名称 |

azanium;octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1H3 |

InChI 键 |

WFXRJNDIBXZNJK-UHFFFAOYSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[NH4+] |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.N |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[NH4+] |

密度 |

greater than 1 at 68 °F (liquid or solid) (USCG, 1999) |

| 544-60-5 | |

物理描述 |

Ammonium oleate is a yellow-brown paste with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Yellow to brownish solid with an odor of ammonia; [Hawley] Softens at 10 to 13 deg C; melts at 21 to 22 deg C; [Merck Index] |

Pictograms |

Irritant |

同义词 |

(Z)-9-Octadecenoic acid. ammonium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B213181.png)